
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone core substituted with diphenylmethylidene and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one typically involves the reaction of tetramethylcyclohexadienone with benzaldehyde derivatives under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or apoptosis pathways.
類似化合物との比較
Similar Compounds
- 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
- 4-Methylimidazole
- MMDA (3-methoxy-4,5-methylenedioxyamphetamine)
Uniqueness
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both diphenylmethylidene and tetramethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
71010-38-3 |
|---|---|
分子式 |
C23H22O |
分子量 |
314.4 g/mol |
IUPAC名 |
4-benzhydrylidene-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H22O/c1-15-17(3)23(24)18(4)16(2)21(15)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14H,1-4H3 |
InChIキー |
YTKVQOFWGUNKKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

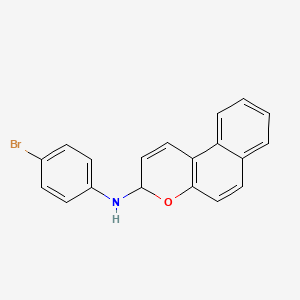
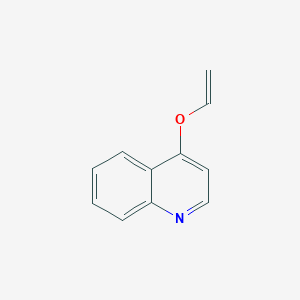

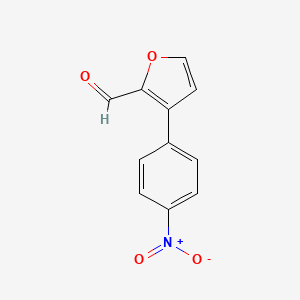
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
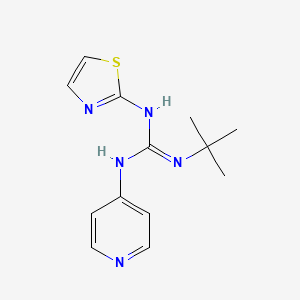

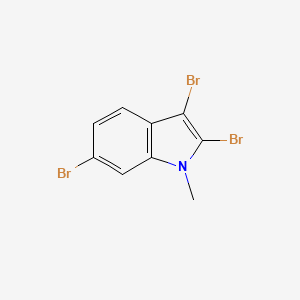
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
